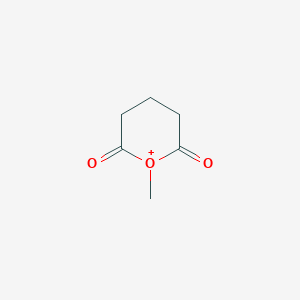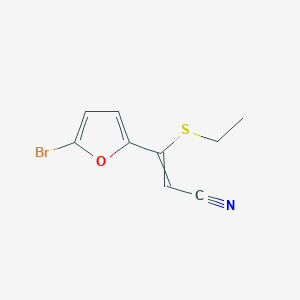![molecular formula C20H16O B14316951 ([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone CAS No. 113449-31-3](/img/structure/B14316951.png)
([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group and a methylphenyl group attached to a central methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting biphenyl with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades.
Comparaison Avec Des Composés Similaires
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: can be compared with other similar compounds, such as:
Biphenyl: Lacks the ketone and methylphenyl groups, making it less reactive in certain chemical reactions.
4-Methylbiphenyl: Contains a methyl group but lacks the ketone functionality.
Benzophenone: Contains a ketone group but lacks the biphenyl structure.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone lies in its combination of biphenyl and methylphenyl groups with a central ketone, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
113449-31-3 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(4-methylphenyl)-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-11-13-17(14-12-15)20(21)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3 |
Clé InChI |
WWVMATARFOVKRE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)

![Ethoxy(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14316885.png)
![4,4'-[(2-Amino-1,3-phenylene)bis(methylene)]dianiline](/img/structure/B14316901.png)


![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)




![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)

